NCT-501 (hydrochloride)

描述

NCT 501 盐酸盐是一种强效且选择性的醛脱氢酶 1A1 (ALDH1A1) 抑制剂。 它是一种基于茶碱的化合物,对 ALDH1A1 表现出高选择性,而对其他醛脱氢酶同工酶和脱氢酶则没有选择性 。 这种化合物在科学研究中具有重大意义,特别是在癌症干细胞和代谢性疾病的研究中 .

准备方法

合成路线和反应条件: NCT 501 盐酸盐的合成涉及 8-[(4-环丙基羰基-1-哌嗪基)甲基]-3,7-二氢-1,3-二甲基-7-(3-甲基丁基)-1H-嘌呤-2,6-二酮与盐酸的反应。 该反应通常在受控条件下进行,以确保高纯度和产率 .

工业生产方法: NCT 501 盐酸盐的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格的质量控制措施,以保持化合物的纯度和效力。 最终产品通常经过各种分析技术,例如高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱,以确认其结构和纯度 .

化学反应分析

Structural Information

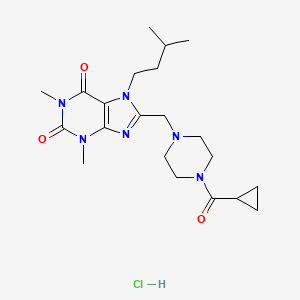

NCT-501 hydrochloride's chemical name is 8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione hydrochloride . Its molecular formula is C21H32N6O3.HCl . The structure includes a theophylline core with substitutions at various positions, which contribute to its inhibitory activity and selectivity .

SAR of Related ALDH1A1 Inhibitors

The SAR of related compounds highlights the importance of specific substituents for ALDH1A1 inhibitory activity . For instance, in quinoline-based inhibitors, the R1 group at the 4-position favors hydrophobic substituents . Polar groups or F-substituted piperidines at this position result in significantly reduced potency, even though they may improve RLM stability .

ALDH1A1 Inhibition Data

NCT-501 exhibits an IC50 of 40 nM against hALDH1A1, showing high potency . It is highly selective for hALDH1A1 compared to other ALDH isozymes, with IC50 values exceeding 57 μM for hALDH1B1, hALDH3A1, and hALDH2 .

Effects of Substituents on Quinoline Core

Substituents on the quinoline core significantly affect potency. For example, a fluorine substitution generally resulted in higher potency . Fused-bicyclic substitutions or seven-membered homopiperidine substitutions led to a loss of potency, especially in cellular activity . Replacing the ketal ring with dimethyl or diethyl groups retained potency, while a 4-methyl-4-cyanopiperidine group improved both potency and RLM stability .

Data Tables

| Compound | R1 | hALDH1A1 IC50 ± SD (nM) | RLM (t1/2, min) |

|---|---|---|---|

| 5 | 40 ± 5 | 5 | |

| 6 | 77 ± 15 | 23 | |

| 11 | 570 ± 156 | 2 | |

| 12 | 57 ± 9 | 8 | |

| 13 | 89 ± 34 | >30 | |

| 14 | 13.7 ± 4.9 (µM) | 21 | |

| 19 | 19.2 ± 3.3 (µM) | 1 | |

| 20 | 3.8 ± 1.1 (µM) | 2 | |

| 26 | 562 ± 98 | 2 | |

| 27 | 213 ± 48 | 2 | |

| 28 | 441 ± 212 | 3 | |

| 29 | 245 ± 63 | 6 | |

| 30 | 225 ± 51 | 4 | |

| 31 | 840 ± 371 | 4 |

| Compound | R1 | hALDH1A1 IC50 ± SD (nM) | RLM (t1/2, min) |

|---|---|---|---|

| 21 | 214 ± 28 | >30 | |

| 22 | H | 25.1 ± 5.9 (µM) | >30 |

| 39 | 629 ± 179 | 14 | |

| 40 | 1.8 ± 1.5 (µM) | 8 | |

| 41 | 1.5 ± 0.5 (µM) | >30 | |

| 42 | 545 ± 174 | >30 | |

| 43 | 177 ± 49 | 21 | |

| 44 | 876 ± 250 | 21 | |

| 45 | 285 ± 101 | 20 | |

| 46 | 153 ± 49 | 24 | |

| 47 | 131 ± 60 | 4 | |

| 48 | 12.5 ± 6.4 (µM) | >30 | |

| 49 | 91 ± 33 | 2 | |

| 50 | 3.9 ± 1.3 (µM) | >30 | |

| 51 | 81 ± 11 | 3 |

科学研究应用

Chemical Properties and Mechanism of Action

NCT-501 is characterized by the following chemical structure:

- Chemical Name: 8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione hydrochloride

- IC50 Value: 40 nM for ALDH1A1

- Selectivity: Exhibits over 1000-fold selectivity for ALDH1A1 compared to other isoforms such as ALDH3A1, ALDH1B1, and ALDH2 .

ALDH enzymes play crucial roles in metabolizing reactive aldehydes, which are toxic byproducts of cellular metabolism. By inhibiting ALDH1A1, NCT-501 can disrupt the metabolic pathways that cancer cells exploit for survival and proliferation .

Cancer Research

NCT-501 has been extensively studied for its potential to target cancer stem cells (CSCs). Elevated levels of ALDH1A1 are often associated with poor prognosis in various cancers, including ovarian and breast cancer. In vitro studies have shown that NCT-501 effectively disrupts ovarian cancer spheroid formation and reduces cell viability .

Case Study: Ovarian Cancer

- Objective: Evaluate the effect of NCT-501 on ovarian cancer spheroids.

- Findings: Treatment with NCT-501 led to significant reductions in spheroid size and cell viability, indicating its potential as a therapeutic agent against CSCs in ovarian cancer .

Neuroprotection

Recent studies suggest that NCT-501 may also have neuroprotective effects. Aldehyde dehydrogenases are implicated in neurodegenerative diseases due to their role in detoxifying harmful aldehydes. Inhibition of ALDH1A1 by NCT-501 could mitigate oxidative stress and neuronal damage.

Case Study: Neurodegeneration

- Objective: Investigate the neuroprotective effects of NCT-501 in models of oxidative stress.

- Findings: Preliminary results indicate that NCT-501 administration reduces neuronal cell death in vitro, suggesting a role in protecting against neurodegenerative conditions .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that NCT-501 is bioavailable when administered intraperitoneally, with rapid metabolism occurring in the liver. This rapid modification is crucial for its effectiveness as a therapeutic agent .

Comparative Data on Analog Compounds

The following table summarizes the IC50 values of various analogs of NCT-501 against ALDH1A1:

| Compound | IC50 (nM) | Notes |

|---|---|---|

| NCT-501 | 40 ± 23 | Potent inhibitor |

| Compound 5 | 84 ± 5 | Comparable potency |

| Compound 6 | 170 ± 15 | Moderate potency |

| Compound 11 | 570 ± 156 | Less effective |

This data highlights the superior potency of NCT-501 compared to other synthesized analogs, making it a promising candidate for further development .

作用机制

NCT 501 盐酸盐通过选择性抑制醛脱氢酶 1A1 发挥作用。 该酶参与醛氧化为羧酸。 通过抑制这种酶,NCT 501 盐酸盐破坏了依赖醛脱氢酶 1A1 的代谢途径,导致醛积累以及随后的细胞效应 。 该化合物对醛脱氢酶 1A1 表现出高选择性,而对其他同工酶和脱氢酶则没有选择性,使其成为研究中的宝贵工具 .

类似化合物:

双硫仑: 另一种醛脱氢酶抑制剂,但选择性不如 NCT 501 盐酸盐.

醛脱氢酶 2 抑制剂: 这些抑制剂靶向不同的同工酶,并具有不同的选择性特征.

独特性: NCT 501 盐酸盐的独特性在于它对醛脱氢酶 1A1 的高选择性以及它能够透过血脑屏障 。 这使得它在研究醛脱氢酶 1A1 在神经系统疾病和癌症中的作用方面特别有用 .

相似化合物的比较

Disulfiram: Another aldehyde dehydrogenase inhibitor but less selective compared to NCT 501 hydrochloride.

Aldehyde dehydrogenase 2 inhibitors: These inhibitors target a different isozyme and have different selectivity profiles.

Uniqueness: NCT 501 hydrochloride is unique due to its high selectivity for aldehyde dehydrogenase 1A1 and its ability to permeate the blood-brain barrier . This makes it particularly useful in studying the role of aldehyde dehydrogenase 1A1 in neurological conditions and cancers .

生物活性

NCT-501 (hydrochloride) is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), a key enzyme involved in the metabolism of reactive aldehydes. This compound has garnered attention due to its potential implications in cancer therapy, particularly concerning tumors characterized by ALDH1A1 overexpression, which is linked to poor prognosis and drug resistance.

- Chemical Name: 8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione hydrochloride

- CAS Number: 1802088-50-1

- Molecular Formula: C21H32N6O3·HCl

- IC50 for ALDH1A1: 40 nM

- Selectivity: Exhibits over 1000-fold selectivity for ALDH1A1 compared to other isoforms like ALDH3A1, ALDH2, and several GPCRs .

NCT-501 selectively inhibits ALDH1A1, which plays a critical role in the metabolism of aldehydes that can contribute to cellular toxicity and tumor progression. By inhibiting this enzyme, NCT-501 aims to reduce the self-renewal capacity of cancer stem cells and inhibit tumor growth.

In Vitro Studies

In vitro studies using Cal-27 CisR cells (a model for oral squamous cell carcinoma) demonstrated that:

- Concentration Dependence: At concentrations of 40 nM and 80 nM, NCT-501 significantly reduced the self-renewal properties and migratory potential of these cells.

- Combination Treatment: When combined with Cisplatin (20 μM), NCT-501 treatment resulted in a 16% reduction in cell viability, although this was not statistically significant .

In Vivo Studies

Animal studies conducted on nude mice bearing Cal-27 CisR tumors showed promising results:

- Tumor Growth Inhibition: NCT-501 administered at a dosage of 100 μg intra-tumorally every other day for 20 days inhibited tumor growth by 78%. The control group exhibited a 3.3-fold increase in tumor volume compared to only a 1.6-fold increase in the treatment group.

| Treatment Group | Tumor Volume Increase | Weight Loss |

|---|---|---|

| Control | 3.3-fold | Similar |

| NCT-501 | 1.6-fold | Similar |

This data indicates that NCT-501 not only suppresses tumor growth but does so with manageable side effects regarding weight loss .

Pharmacokinetics

Pharmacokinetic studies reveal that:

- Administration Routes: Intraperitoneal administration (30 mg/kg) resulted in better plasma exposure compared to oral administration.

| Administration Route | AUC (h·ng/mL) | Bioavailability (%) | Half-life (t½) |

|---|---|---|---|

| Intraperitoneal | 5670 | 100 | < 1 hour |

| Oral | 484 | 29 | - |

The compound shows rapid absorption and distribution but is also quickly metabolized or excreted, indicating a need for careful dosing strategies in therapeutic applications .

Clinical Implications

NCT-501's selectivity for ALDH1A1 positions it as a promising candidate for targeting cancer stem cells, particularly in malignancies where ALDH1A1 is overexpressed. Its ability to penetrate the blood-brain barrier may also open avenues for treating central nervous system-related conditions linked to ALDH dysregulation .

属性

IUPAC Name |

8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N6O3.ClH/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15;/h14-15H,5-13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNBJYUQFQUJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2080306-22-3 | |

| Record name | 1H-Purine-2,6-dione, 8-[[4-(cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2080306-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。